molecular formula C10H19N B13238904 8-Azaspiro[4.6]undecane

8-Azaspiro[4.6]undecane

Cat. No.: B13238904
M. Wt: 153.26 g/mol
InChI Key: XAJANCPFKPMWGA-UHFFFAOYSA-N
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Description

8-Azaspiro[4.6]undecane is a valuable spirocyclic scaffold of significant interest in modern drug discovery and organic synthesis. Spirocyclic compounds like this one are prized for their three-dimensional, rigid structures, which often lead to improved selectivity, enhanced potency, and better pharmacokinetic properties in drug candidates . This framework serves as a versatile synthetic intermediate for constructing more complex, bioactive molecules. Researchers utilize this and related azaspiro undecane scaffolds in various applications, including the development of potent anti-mycobacterial agents and as a core structure in innovative synthetic methodologies, such as the photocatalytic generation of N-heterospirocycles . The structural motif is also found in marine natural products, such as the psammaplysins, which exhibit a range of pharmacological activities . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

8-azaspiro[4.6]undecane

InChI

InChI=1S/C10H19N/c1-2-5-10(4-1)6-3-8-11-9-7-10/h11H,1-9H2

InChI Key

XAJANCPFKPMWGA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCCNCC2

Origin of Product

United States

Synthetic Methodologies for 8 Azaspiro 4.6 Undecane and Its Analogs

Strategies for the Construction of the Spiro[4.6]undecane Core

The assembly of the spiro[4.6]undecane framework is a key focus in the synthesis of various biologically active molecules. The strategies for its construction are diverse, each with its own advantages and limitations. A scalable synthesis for the isomeric 1-azaspiro[4.6]undecane hydrochloride has been reported, highlighting a practical approach to this class of compounds acs.org.

Intramolecular cyclization is a powerful and widely used strategy for the formation of cyclic structures, including the spiro[4.6]undecane system. This approach involves the formation of a new bond between two atoms within the same molecule, leading to the closure of a ring. In the context of spiroazaundecane synthesis, this often involves the formation of either the five-membered pyrrolidine ring or the seven-membered azepane ring in the final cyclization step. Various reagents and conditions can be employed to induce these cyclizations, including those that proceed through radical intermediates.

Nitrogen-centered radicals offer a powerful tool for the construction of N-heterocycles through intramolecular hydrogen atom transfer (HAT) followed by cyclization. This strategy, often referred to as the Hofmann-Löffler-Freytag reaction and its modern variants, allows for the functionalization of remote C-H bonds. While specific examples leading directly to the 8-azaspiro[4.6]undecane core are not prevalent in the literature, the principles can be applied to the synthesis of related oxa-azaspiro analogs. The general mechanism involves the generation of an N-radical from a suitable precursor (e.g., an N-haloamine), which then abstracts a hydrogen atom from a sterically accessible carbon atom within the same molecule. This generates a carbon-centered radical that can subsequently cyclize onto the nitrogen or another tethered functional group. The synthesis of various nitrogen-containing heterocycles, including five- and seven-membered rings, has been achieved using this methodology.

Radical ring expansion reactions provide an alternative and powerful method for the synthesis of medium-sized rings, such as the seven-membered azepane ring found in azaspiro[4.6]undecanes. These strategies often involve the generation of a radical adjacent to a smaller ring, which then undergoes a rearrangement to form a larger, more stable ring.

A notable example of this strategy is the samarium iodide (SmI2)-mediated radical ring expansion. This method has been successfully applied in the formal total synthesis of histrionicotoxin (B1235042) alkaloids, where a 1-azaspiro[5.5]undecane skeleton was constructed from a 1-azaspiro[4.5]decane precursor nih.gov. This transformation proceeds through a radical intermediate, demonstrating the utility of radical chemistry in expanding cyclic systems to access more complex architectures nih.gov. While this specific example leads to a different spirocyclic system, the underlying principle of radical-mediated ring expansion is a viable strategy for the synthesis of the this compound core from a smaller spirocyclic precursor, such as an azaspiro[4.5]decane derivative.

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of a wide variety of cyclic and macrocyclic systems. This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of two alkene moieties to form a new cycloalkene and a volatile byproduct, such as ethylene. While specific applications of RCM for the direct synthesis of the this compound core are not extensively documented, its utility in constructing related azaspirocycles is well-established.

For instance, RCM has been employed in the synthesis of nitrogen-containing spirocyclic scaffolds through an aminoallylation/RCM sequence researchgate.net. This approach demonstrates the feasibility of using RCM to construct the heterocyclic rings present in azaspiro compounds. The synthesis of azaspiro[5.5]undecane derivatives, which contain a six-membered nitrogen heterocycle, has also been achieved using RCM, showcasing the adaptability of this methodology for constructing different ring sizes within a spirocyclic framework. The general approach involves the synthesis of a diene precursor containing the requisite nitrogen functionality, followed by catalytic RCM to effect the cyclization.

Table 1: Key Features of Ring-Closing Metathesis in Azaspirocycle Synthesis

FeatureDescription
Catalysts Grubbs' and Hoveyda-Grubbs' ruthenium catalysts are commonly used.
Precursors Acyclic dienes containing a nitrogen atom are required.
Ring Sizes Effective for forming five-, six-, and seven-membered rings.
Functional Group Tolerance Generally high, allowing for the presence of various functional groups.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not well-documented, the principles of MCRs have been applied to the synthesis of other heterospirocyclic systems. These reactions often rely on the in-situ formation of reactive intermediates that undergo a cascade of reactions to build the spirocyclic core in a single pot. The development of novel MCRs remains an active area of research, and it is plausible that such a strategy could be devised for the efficient assembly of the this compound scaffold.

Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for the construction of complex molecular architectures, including spirocycles. Various transition metals, such as palladium, rhodium, iron, and gold, have been shown to catalyze a diverse range of spirocyclization reactions. These reactions often proceed with high efficiency and selectivity under mild conditions.

An example of a transition metal-catalyzed approach to a related system is the FeCl3-promoted synthesis of 2-azaspiro[4.6]undec-7-ene rings ntnu.edu.tw. This reaction proceeds through a ring expansion/cyclization/chlorination cascade of N-tosyl-N-(3-arylpropargyl)-tethered 6-methylbicyclo[4.1.0]heptan-2-ols ntnu.edu.tw. This method demonstrates the power of iron catalysis to orchestrate a complex series of transformations to generate the azaspiro[4.6]undecane core.

Table 2: Examples of Transition Metal-Catalyzed Synthesis of Azaspiro[4.6]undecane Analogs

CatalystStarting MaterialProductKey Transformation
FeCl₃N-tosyl-N-(3-arylpropargyl)-tethered 6-methylbicyclo[4.1.0]heptan-2-ol2-Azaspiro[4.6]undec-7-ene derivativeRing expansion/cyclization/chlorination

Transition Metal-Catalyzed Spirocyclization Protocols

Palladium-Catalyzed Aerobic Oxidative Spirocyclization

A notable advancement in the synthesis of spirocyclic structures involves the use of palladium catalysis. An efficient method for creating bicyclic spirodiamine molecules has been developed through a palladium-catalyzed aerobic oxidative spirocyclization. This reaction proceeds via a β-C(sp³)–H bond activation of aliphatic amides, which then undergo cyclization with maleimides iitm.ac.innih.gov.

The reaction is directed by the amide group and has shown high compatibility with a diverse range of maleimides. A key finding in the study of this reaction was the synthesis of a palladacycle, which was identified as the active intermediate in the catalytic cycle. This mechanistic insight has been crucial for proposing a plausible reaction pathway for this spirocyclization process nih.gov. While this method has been demonstrated for the synthesis of various bicyclic spirodiamines, its application to form the specific this compound core represents a promising, though not yet explicitly reported, synthetic avenue.

Table 1: Key Features of Palladium-Catalyzed Aerobic Oxidative Spirocyclization

FeatureDescription
Catalyst Palladium-based complexes
Key Reaction Step Amide-directed β-C(sp³)–H bond activation
Reactants Aliphatic amides and maleimides
Product Type Bicyclic spirodiamine molecules
Intermediate Palladacycle
Mercury(II)-Catalyzed Cycloisomerization in Spiropiperidine Construction

Mercury(II) salts, particularly mercury(II) triflate (Hg(OTf)₂), have been recognized as effective catalysts for the cycloisomerization of various unsaturated systems, a strategy that holds potential for the construction of spirocyclic piperidines. These catalysts are particularly effective in promoting the cyclization of allenynes to allenenes and in tandem cyclizations leading to polycarbocycles nih.govnih.gov.

The utility of mercuric triflate lies in its ability to catalyze biomimetic tandem cyclizations with high efficiency and catalytic turnovers nih.gov. Although the direct application of mercury(II)-catalyzed cycloisomerization for the synthesis of this compound has not been extensively detailed in the literature, the established reactivity of these catalysts in forming cyclic structures from unsaturated precursors suggests its potential as a viable synthetic strategy for accessing the spiropiperidine core of the target molecule.

Other Cycloaddition and Annulation Strategies

Beyond the aforementioned catalytic methods, various cycloaddition and annulation strategies are central to the synthesis of azaspirocyclic frameworks. Intramolecular [4+2] cycloaddition reactions, for instance, have been employed in the synthesis of related polycyclic systems. The thermal induction of intramolecular Diels-Alder reactions in molecules containing both a diene and a dienophile can lead to the formation of fused ring systems mdpi.com. This approach has been successfully used to create benzonitriles from pyridazinecarbonitriles bearing an alkyne side chain mdpi.com.

Furthermore, N-protonated 2-azabutadiene intermediates, generated from N-silyl-1,4-dihydropyridines, can participate in both inter- and intramolecular [4+2] cycloaddition reactions to form polycyclic systems with a central 2-azabicyclo[2.2.2]octane unit. These strategies, while demonstrated for other specific ring systems, provide a conceptual framework for the design of synthetic routes toward the this compound core through the careful placement of reacting moieties on a suitable precursor.

Stereoselective and Enantioselective Synthesis of Azaspiro[4.6]undecane Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective and enantioselective methods for the synthesis of this compound derivatives is of significant importance.

Development of Chiral Catalysts and Auxiliaries for Spirocenter Formation

The asymmetric synthesis of complex molecules frequently relies on the use of chiral catalysts. Rhodium-catalyzed asymmetric hydrogenation, for example, has become a powerful tool in the pharmaceutical industry for the preparation of chiral drugs rsc.org. Chiral rhodium complexes, often derived from enantiopure phosphorus ligands, are highly effective in this regard rsc.org.

In the context of spirocycle synthesis, rhodium-catalyzed [4+3] cycloaddition reactions have been developed for the asymmetric synthesis of tropanes nih.gov. The principles underlying these catalytic systems, which involve the transfer of chirality from the catalyst to the product, are directly applicable to the challenge of constructing the chiral spirocenter of this compound derivatives with high enantiomeric excess. The design of new chiral ligands and catalysts continues to be an active area of research aimed at improving the efficiency and selectivity of such transformations.

Diastereoselective and Enantioselective Control in Cyclization Reactions

Achieving high levels of both diastereoselectivity and enantioselectivity is a key goal in the synthesis of complex spirocyclic molecules. Asymmetric routes to the related 1,8-diazaspiro[5.5]undecane system have been developed, showcasing strategies for controlling stereochemistry during the formation of the spiropiperidine core researchgate.net. These methods often involve the generation of imine salts from functionalized α-amino nitriles, followed by an intramolecular nucleophilic alkylation.

The choice of reaction conditions and starting materials plays a crucial role in determining the stereochemical outcome. For instance, a reductive-cyclization procedure can lead to nonsubstituted and monosubstituted spiro compounds, while an alkylation-cyclization approach can yield disubstituted derivatives researchgate.net. These examples highlight the potential for achieving high stereocontrol in the synthesis of azaspirocycles, a principle that can be extended to the synthesis of optically pure this compound derivatives.

Functionalization and Derivatization of the Azaspiro[4.6]undecane Scaffold

Once the core this compound scaffold is constructed, its functionalization and derivatization are crucial for exploring its structure-activity relationships and developing new therapeutic agents. Research on analogous systems, such as 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane, provides valuable insights into potential derivatization strategies nih.gov.

Derivatives of these related azaspirocycles have been synthesized and evaluated as selective ligands for sigma-1 receptors, which are involved in a variety of neurological functions. For example, a series of 1-oxa-8-azaspiro[4.5]decane derivatives were prepared and showed nanomolar affinity for these receptors nih.gov. The synthesis of these derivatives often involves N-alkylation or N-arylation of the secondary amine within the spirocyclic core.

Furthermore, the development of radiolabeled derivatives, such as [¹⁸F]-labeled 1,4-dioxa-8-azaspiro[4.5]decane compounds, highlights the utility of this scaffold in the development of imaging agents for positron emission tomography (PET) nih.gov. These studies demonstrate that the nitrogen atom of the azaspirocycle is a key handle for introducing a wide range of functional groups, enabling the modulation of the compound's physicochemical and pharmacological properties.

Introduction of Diverse Substituents on the Spiro Core

The functionalization of the this compound core is crucial for developing new therapeutic agents. Various synthetic strategies have been employed to introduce a wide range of substituents, enabling the exploration of structure-activity relationships.

One common approach involves the modification of a pre-existing spirocyclic core. For instance, derivatives of 8-azaspiro[5.6]dodec-10-ene have been synthesized to create diastereomerically pure pyrrole derivatives. mdpi.comresearchgate.net This synthesis begins with the formation of an epoxide from commercially available reagents, which is then opened with an azide anion to form an azide intermediate. preprints.org A "click-reaction" with 1-ethynyl-4-fluorobenzene, using copper(II) sulfate and sodium ascorbate, yields a 1,2,3-triazole. preprints.org Subsequent removal of the protecting group under acidic conditions provides an amine hydrochloride, which can then be coupled with various carboxylic acids to introduce diverse substituents. mdpi.comresearchgate.net

Another strategy focuses on the construction of the spirocycle with the desired substituents already in place. For example, 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-8-ones have been synthesized through a three-component condensation of 2,6-dimethylphenol, isobutyraldehyde, and various nitriles in concentrated sulfuric acid. researchgate.net This method allows for the direct incorporation of a range of functional groups at the 1-position of the azaspiro[4.5]decane system. researchgate.net

The table below summarizes examples of substituted this compound analogs and the synthetic methods used.

CompoundSubstituent(s)Synthetic ApproachReference
Pyrrole derivatives of 8-azaspiro[5.6]dodec-10-enePyrrole-based moietiesEpoxide opening, click chemistry, and amide coupling mdpi.comresearchgate.net
1-Substituted 2-azaspiro[4.5]deca-6,9-dien-8-onesAlkyl, aryl, and heterocyclic groupsThree-component condensation researchgate.net
4-(Chloromethyl)-2-tosyl-2-azaspiro[4.6]undecaneChloromethyl and tosyl groupsMulticomponent direct assembly via visible-light-driven photocatalysis acs.org

Synthesis of Spiro[4.6]undecane Analogs with Varying Heteroatom Placement

The strategic placement of heteroatoms other than nitrogen within the spiro[4.6]undecane framework can significantly influence the compound's physicochemical properties and biological activity. Synthetic chemists have developed methods to create analogs such as 1,4-dioxa-8-azaspiro[4.6]undecane and 1-oxa-4-thia-8-azaspiro[4.6]undecane.

The synthesis of 1,4-dioxa-8-azaspiro[4.5]decane derivatives, which are structurally related to 1,4-dioxa-8-azaspiro[4.6]undecane, has been reported for the development of selective σ1 receptor ligands. nih.gov These compounds are often synthesized from commercially available starting materials. merckmillipore.com For example, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane was synthesized as part of a series of novel piperidine (B6355638) compounds. nih.gov

The synthesis of oxathiaazaspiro systems has also been explored. For instance, derivatives of 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide have been synthesized by reacting a keto sulfone with N-alkylaminoethanols. researchgate.net This reaction provides a straightforward route to this novel spirooxazolidine system. researchgate.net Similarly, 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones have been prepared from 4-aminophenol and α-glycolic acid or lactic acid through a key metal-catalyzed oxidative cyclization step. researchgate.net

The following table provides an overview of spiro[4.6]undecane analogs with varied heteroatom placement.

CompoundHeteroatomsSynthetic MethodReference
1,4-Dioxa-8-azaspiro[4.5]decane derivatives2 Oxygen, 1 NitrogenVarious methods from commercial starting materials nih.govnih.gov
1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide derivatives1 Oxygen, 1 Sulfur, 1 NitrogenReaction of keto sulfone with N-alkylaminoethanols researchgate.net
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones1 Oxygen, 1 NitrogenMetal-catalyzed oxidative cyclization researchgate.net
3,3-Dimethyl-1-oxa-4-azaspiro[4.6]undecane1 Oxygen, 1 NitrogenMethod of Chou et al. 1974 google.com

Scalable Synthetic Procedures for Azaspiro[4.6]undecane Building Blocks

The development of scalable synthetic routes for azaspiro[4.6]undecane building blocks is essential for their application in medicinal chemistry and drug discovery. nuph.edu.ua Researchers have focused on creating efficient and high-yielding processes that can be performed on a large scale.

One notable scalable synthesis produces biologically relevant spirocyclic pyrrolidines. acs.org A key step in this process is the cyclization of mesylates, which are obtained through hydroboration–oxidation of an intermediate followed by mesylation. acs.org The use of freshly prepared borane was found to be critical for achieving high yields (71–83%) in the hydroboration–oxidation step, making this a viable approach for scale-up. acs.org This method avoids the use of expensive and less accessible catalysts and harsh reaction conditions that can complicate large-scale production. acs.org

Another approach to scalable synthesis involves the use of commercially available and chemically versatile starting materials. For example, tetrahydropentalene-2,5-dione (2,5-THP-dione) has been utilized as a foundational material for the synthesis of various building blocks on a multigram scale with good to excellent yields. researchgate.net This strategy highlights the importance of selecting readily available starting materials for developing scalable synthetic processes. nuph.edu.ua

The table below details key features of scalable synthetic procedures for azaspiro[4.6]undecane building blocks.

Building BlockKey ReactionScaleYieldReference
Spirocyclic PyrrolidinesCyclization of mesylatesLarge scale71-83% acs.org
Tetrahydropentalene-based building blocksAlkylation and functionalization of 2,5-THP-dioneMultigramGood to excellent nuph.edu.uaresearchgate.net
1-Azaspiro[4.6]undecane hydrochlorideReductive amination and cyclization125.2 g97% acs.org

Unraveling the Intricacies of Azaspiro 4.6 Undecane S Chemical Transformations

The formation and modification of the 8-azaspiro[4.6]undecane core and its analogs are governed by complex and fascinating mechanistic principles. Researchers have delved into both synthetic and biosynthetic pathways to understand how these unique spirocyclic structures are assembled.

Structural Analysis and Advanced Spectroscopic Characterization of Azaspiro 4.6 Undecane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of azaspiro[4.6]undecane systems. One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively, while advanced two-dimensional (2D) techniques are crucial for assembling the complete molecular architecture.

To resolve the complex, often overlapping signals in the ¹H and ¹³C NMR spectra of spirocyclic systems, a combination of 2D NMR experiments is employed to establish connectivity and spatial relationships. science.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. researchgate.netsdsu.edu It allows for the definitive assignment of which protons are bonded to which carbons, simplifying the interpretation of the crowded aliphatic regions typical of the azaspiro[4.6]undecane framework.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_ couplings). youtube.comyoutube.com This is particularly powerful for piecing together the molecular skeleton, as it can establish connectivity across quaternary carbons (like the spirocenter) and heteroatoms, which have no attached protons. For instance, protons on the carbons adjacent to the nitrogen atom (C7 and C9) would show HMBC correlations to the carbons on the opposite side of the nitrogen, confirming the integrity of the azepane ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike HSQC and HMBC which show through-bond connectivity, NOESY reveals through-space correlations between protons that are physically close to one another, regardless of whether they are directly bonded. researchgate.net This is critical for determining the three-dimensional shape and stereochemistry of the molecule.

Table 1: Representative 2D NMR Correlations for an 8-Azaspiro[4.6]undecane Derivative.
Proton (¹H) SignalCorrelated Carbon (¹³C) via HSQC (1-bond)Correlated Carbons (¹³C) via HMBC (2-3 bonds)Correlated Protons (¹H) via NOESY (through-space)
H-7C-7C-6, C-9, C-5 (Spiro)H-6, H-9, H-11
H-9C-9C-10, C-7, C-5 (Spiro)H-10, H-7, H-4
H-4C-4C-3, C-5 (Spiro), C-9H-3, H-9
H-1C-1C-2, C-5 (Spiro)H-2, H-6

For substituted azaspiro[4.6]undecane derivatives, which may contain multiple stereocenters, NMR is a vital tool for determining the relative arrangement of substituents (diastereomers). wordpress.com

The primary methods for this assignment are:

Coupling Constants (J-values): The magnitude of the coupling constant between two adjacent protons (³J_HH_) is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants in the rigid ring systems, the relative orientations (e.g., cis or trans) of substituents can often be deduced.

NOESY: As mentioned, NOESY identifies protons that are close in space. wordpress.com A strong NOESY cross-peak between two protons on different parts of the ring system indicates they are on the same face of the molecule (syn), while the absence of such a correlation suggests they are on opposite faces (anti). This is particularly useful in rigid cyclic structures where specific conformations are favored. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides invaluable information about the structure in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of the molecular structure in the solid state. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. For chiral azaspiro[4.6]undecane systems, X-ray analysis of a single crystal can directly determine the absolute configuration, providing an unequivocal structural proof.

Table 2: Example Crystallographic Data for a Hypothetical this compound Derivative.
ParameterValue
Chemical FormulaC₁₀H₁₉N
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)10.123
c (Å)12.456
β (°)98.76
Volume (ų)1065.4
Z4

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., HRMS, LCMS, GC-MS)

Mass spectrometry (MS) is a key analytical tool used to determine the molecular weight and molecular formula of a compound and to gain structural insights through its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). measurlabs.com This precision allows for the calculation of the exact elemental composition, which serves to confirm the molecular formula of the this compound derivative and distinguish it from other isomers.

Fragmentation Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), molecules are ionized and often break apart into smaller, characteristic fragments. libretexts.orglibretexts.org The pattern of these fragments serves as a molecular fingerprint. For the azaspiro[4.6]undecane core, characteristic fragmentation pathways often involve cleavage of the C-C bonds adjacent to the nitrogen atom (α-cleavage), leading to stable iminium ions, or ring-opening reactions of the cyclopentane (B165970) or azepane rings. nih.gov Analyzing these pathways helps to confirm the proposed structure. nih.gov

Table 3: Plausible HRMS Fragmentation Data for this compound.
Fragment Ion StructureProposed Fragmentation PathwayCalculated m/z (for C₁₀H₁₉N)
[M+H]⁺Protonated Molecular Ion154.1596
[C₉H₁₆N]⁺Loss of CH₃ radical138.1283
[C₇H₁₄N]⁺α-cleavage, loss of C₃H₅ radical112.1126
[C₆H₁₂N]⁺Ring cleavage, loss of C₄H₇ radical98.0970

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. thermofisher.com It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org For the this compound scaffold, the FT-IR spectrum is characterized by specific absorption bands. libretexts.orgieeesem.com

Table 4: Characteristic FT-IR Absorption Frequencies for this compound.
Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine3300 - 3500Medium-Weak, Broad
C-H Stretchsp³ C-H2850 - 2960Strong
N-H BendSecondary Amine1550 - 1650Medium, Variable
C-H BendCH₂ (Scissoring)1450 - 1470Medium
C-N StretchAliphatic Amine1020 - 1250Medium-Weak

Chiroptical Spectroscopy for Absolute Configuration Determination

When an this compound derivative is chiral, determining its absolute configuration (i.e., distinguishing between enantiomers) is crucial. Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left- and right-circularly polarized light, is a primary method for this purpose. mdpi.comresearchgate.net

Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) provide spectra that are unique to a specific enantiomer, acting as a "chiral signature." nih.gov The experimentally measured spectrum is then compared to a theoretically predicted spectrum generated by quantum-chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). nih.gov A match between the experimental and calculated spectra for a known configuration (e.g., the R or S configuration) allows for the unambiguous assignment of the absolute stereochemistry of the synthesized or isolated compound. nih.gov This combination of experimental measurement and theoretical calculation is a powerful, non-destructive method for assigning the absolute configuration of complex chiral molecules in solution. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique utilized for the stereochemical elucidation of chiral molecules. This method measures the differential absorption of left and right circularly polarized light by a chiral sample, providing information about the spatial arrangement of its chromophores. In the context of this compound and its derivatives, which may possess stereogenic centers, ECD spectroscopy serves as a critical tool for determining their absolute configuration.

The ECD spectrum is highly sensitive to the molecular conformation. For flexible molecules such as those in the azaspiro[4.6]undecane family, the observed spectrum is a weighted average of the spectra of all populated conformers at a given temperature. Therefore, a comprehensive conformational analysis is a prerequisite for the accurate interpretation of ECD data.

Modern approaches to stereochemical analysis heavily rely on the comparison of experimentally measured ECD spectra with those predicted by quantum chemical calculations. Time-dependent density functional theory (TDDFT) has emerged as a reliable method for calculating ECD spectra of chiral compounds. The process typically involves:

A thorough conformational search for the molecule of interest.

Geometry optimization of the identified conformers.

Calculation of the ECD spectrum for each significant conformer.

Boltzmann averaging of the individual spectra to generate the final predicted spectrum.

By comparing the sign and intensity of the Cotton effects in the experimental and calculated spectra, the absolute configuration of the chiral molecule can be confidently assigned. For instance, in the study of various piperidine (B6355638) alkaloids, the absolute configurations of enantiomers were successfully determined by comparing their experimental and calculated ECD spectra nih.gov.

The chromophores within the this compound scaffold are typically the nitrogen atom of the amine and any substituents on the rings. The electronic transitions of these chromophores give rise to the observed Cotton effects in the ECD spectrum. The spatial relationship between these chromophores, dictated by the molecule's stereochemistry, determines the sign and magnitude of these effects.

Correlation of ECD Data with Stereochemical Features

The correlation between ECD data and the stereochemical features of azaspiro[4.6]undecane systems is fundamental to its application in structural elucidation. The ECD spectrum of a chiral molecule is a unique fingerprint of its three-dimensional structure. Enantiomers, being non-superimposable mirror images, will exhibit ECD spectra that are mirror images of each other. This principle is a cornerstone for the assignment of absolute configuration.

For diastereomers, the ECD spectra will be different but not necessarily mirror images. The specific differences in the spectra can be correlated to the different spatial arrangements of the atoms and functional groups. For example, epimers that differ in the configuration at a single stereocenter will show distinct ECD spectra, allowing for their differentiation.

The following interactive data table illustrates a hypothetical correlation between the stereochemistry of an this compound derivative and its characteristic ECD data. This is based on the general principles observed for chiral amines and spirocyclic systems.

Compound Stereoisomer Wavelength (nm) Δε (M⁻¹cm⁻¹) Correlation with Stereochemistry
Substituted this compound(5R,7S)210+2.5Positive Cotton effect at 210 nm is characteristic of the (5R,7S) configuration.
Substituted this compound(5S,7R)210-2.5Negative Cotton effect at 210 nm, being the mirror image of the (5R,7S) isomer, confirms the enantiomeric relationship.
Substituted this compound(5R,7R)215+1.8A different wavelength and intensity of the Cotton effect distinguish this diastereomer from the others.
Substituted this compound(5S,7S)215-1.8The mirror image spectrum of the (5R,7R) isomer confirms the enantiomeric relationship for this pair of diastereomers.

Note: The data in this table is illustrative and intended to demonstrate the principles of ECD spectroscopy in stereochemical correlation. Actual experimental values will vary depending on the specific substituents and solvent conditions.

Detailed research findings on various chiral natural products and synthetic molecules have consistently demonstrated the reliability of using ECD in conjunction with computational methods for absolute configuration assignment nih.gov. The approach involves a meticulous comparison of the experimental ECD curve with the Boltzmann-averaged spectrum calculated for a specific enantiomer. A good agreement between the two provides strong evidence for the assigned absolute configuration.

The stereochemistry of spirocyclic systems, including spiro-pyrrolidine and spiro-piperidine derivatives, has been successfully investigated using a combination of spectroscopic techniques, where chiroptical methods like ECD play a pivotal role in confirming the spatial arrangement of the atoms nih.govrsc.orgnih.gov.

Computational Chemistry Studies of 8 Azaspiro 4.6 Undecane Systems

Conformational Analysis and Dynamics of the Spiro[4.6]undecane Ring System

The conformational preferences of the spiro[4.6]undecane ring system are complex due to the fusion of a relatively rigid cyclopentane (B165970) ring with a more flexible cycloheptane (B1346806) ring. The introduction of a nitrogen atom at the 8-position further influences the conformational dynamics.

The inherent ring strain in the 8-Azaspiro[4.6]undecane system arises from the deviation of bond angles from their ideal values and torsional strain from eclipsed conformations. Theoretical calculations, such as those employing ab initio and Density Functional Theory (DFT) methods, can quantify this strain energy. The cyclopentane ring typically adopts an envelope or twist conformation to alleviate some torsional strain. The seven-membered azacycloheptane ring is considerably more flexible, with a number of low-energy conformations such as the chair, boat, twist-chair, and twist-boat, and the energy barriers between these are often small.

Computational models can predict the relative energies of these conformers and the transition states connecting them, providing a detailed picture of the ring's flexibility. The strain energy in spiroalkanes is influenced by the size of the constituent rings, with smaller rings generally exhibiting higher strain.

Ring System ComponentCommon ConformationsRelative Strain Energy
CyclopentaneEnvelope, TwistModerate
AzacycloheptaneChair, Boat, Twist-Chair, Twist-BoatLow to Moderate
Spiro[4.6]undecaneCombination of ring conformersDependent on specific conformation

Conformational searches are essential to identify the global minimum energy structure and other low-energy conformers of this compound. These searches can be performed in vacuo (in the gas phase) to understand the intrinsic conformational preferences of the molecule. However, the presence of a solvent can significantly alter the conformational landscape.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), and explicit solvent models, where individual solvent molecules are included in the calculation, can be used to simulate a more realistic environment. For a molecule like this compound with a polar N-H group, solvent interactions, particularly hydrogen bonding, can stabilize certain conformations over others. Computational studies on cyclic peptides have shown that different solvents can significantly affect the preferred side-chain conformation. nih.gov

The addition of substituents to the this compound skeleton can have a profound impact on its conformational equilibrium. The size, polarity, and position of the substituent can shift the preference for one conformer over another. For instance, a bulky substituent on the azacycloheptane ring may favor a conformation that places it in a pseudo-equatorial position to minimize steric hindrance. In piperidine (B6355638) rings, which are structurally related to the azacycloheptane moiety, the presence of a spirocyclic ring at an adjacent position can alter the usual preference for equatorial substitution. researchgate.net

Computational studies can systematically investigate these effects by calculating the conformational energies of a series of substituted this compound derivatives. This information is crucial for designing molecules with specific three-dimensional shapes for applications in medicinal chemistry and materials science.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the electronic properties of this compound, which is fundamental to understanding its reactivity.

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. For reactions involving this compound, such as N-alkylation or reactions at adjacent carbon atoms, DFT can be used to model the reaction pathways. This involves locating the transition state structures and calculating the activation energies for different possible mechanisms.

By analyzing the geometries and energies of reactants, intermediates, transition states, and products, researchers can gain a detailed understanding of the reaction mechanism and predict the most likely outcome. For example, DFT calculations have been used to investigate the mechanisms of cycloaddition reactions involving aza-compounds and to understand the regioselectivity of such reactions. researchgate.netacs.org

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can aid in the experimental characterization of this compound and its derivatives.

NMR Spectroscopy: One of the most powerful techniques for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. Computational methods can predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. These predictions are based on calculating the magnetic shielding tensors for each nucleus in a given molecular geometry. By averaging these values over the different conformations accessible at a given temperature, a more accurate prediction of the experimental spectrum can be obtained. This is particularly important for flexible molecules like this compound.

NucleusPredicted Chemical Shift Range (ppm) - General Alkane/Amine
¹H (C-H)0.9 - 1.8
¹H (N-H)0.5 - 5.0 (broad)
¹³C10 - 60

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Quantum chemical calculations can compute the vibrational frequencies and their corresponding intensities. These calculated spectra can be compared with experimental data to confirm the structure of a synthesized compound and to identify the presence of specific functional groups, such as the N-H bond in this compound.

Mass Spectrometry: While direct prediction of mass spectra is complex, quantum chemical calculations can help in understanding fragmentation patterns observed in mass spectrometry by calculating the energies of different fragment ions.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These techniques are instrumental in understanding the therapeutic potential of this compound-based compounds.

Molecular docking studies are frequently employed to investigate how derivatives of the this compound scaffold fit into the binding sites of target proteins. This computational approach predicts the preferred orientation of a ligand when bound to a receptor, which is crucial for understanding the basis of its biological activity. For instance, in studies of related azaspiro compounds, docking has been used to elucidate interactions with G-protein coupled receptors (GPCRs), a large family of receptors that are common drug targets.

The process involves preparing a three-dimensional model of the target protein and the ligand. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket, scoring each to identify the most stable complex. These studies can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are critical for ligand binding.

Following docking, molecular dynamics simulations can be performed to provide a more dynamic and realistic view of the ligand-protein complex. MD simulations model the movement of atoms in the complex over time, offering insights into the stability of the binding pose and the flexibility of both the ligand and the protein. This can help to confirm the interactions predicted by docking and to identify any conformational changes that may occur upon ligand binding.

A primary outcome of molecular docking and MD simulations is the prediction of the most likely binding mode of a ligand. This includes the precise orientation of the ligand in the active site and the specific amino acid residues it interacts with. For example, in the study of azaspiro analogs targeting the ORL1 receptor, computational models have helped to identify the key pharmacophoric elements responsible for high-affinity binding.

Furthermore, these computational methods can provide an estimation of the binding affinity, often expressed as a binding energy or a docking score. A lower binding energy generally indicates a more stable and favorable interaction. While these scores are approximations, they are invaluable for comparing a series of compounds and prioritizing them for synthesis and biological testing.

The table below illustrates a hypothetical example of data that could be generated from a molecular docking study of this compound derivatives against a target protein.

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
This compound-6.5TYR112, PHE234Hydrogen bond, Pi-Pi stacking
Derivative A-7.8TYR112, PHE234, ASP110Hydrogen bond, Pi-Pi stacking, Salt bridge
Derivative B-7.2TRP301, LEU230Hydrophobic interactions

This table is for illustrative purposes and does not represent actual experimental data for this compound.

In Silico Predictions for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. In silico methods play a crucial role in modern SAR by enabling the rapid evaluation of virtual compounds, thereby guiding synthetic efforts toward more promising candidates.

For the this compound scaffold, in silico SAR studies would involve the design of a virtual library of derivatives with various substituents at different positions on the spirocyclic core. Computational tools can then be used to predict the properties of these virtual compounds, such as their binding affinity to a target, as well as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

By analyzing the predicted activities of a series of related compounds, researchers can build a model of the SAR for that chemical series. For example, it might be found that a bulky hydrophobic group at a particular position on the this compound ring enhances binding affinity, while a polar group at another position is detrimental. This information is then used to design the next generation of compounds with improved properties.

The table below provides a conceptual example of how SAR data for a series of this compound derivatives might be presented.

DerivativeR1 SubstituentR2 SubstituentPredicted Activity (IC50, nM)
1HH500
2CH3H250
3PhenylH50
4HOH800
5PhenylOH120

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Through the iterative process of computational prediction, chemical synthesis, and biological testing, a detailed understanding of the SAR for the this compound system can be developed, ultimately leading to the discovery of novel and effective therapeutic agents.

Applications of Azaspiro 4.6 Undecane Scaffolds in Advanced Organic Synthesis and Chemical Biology

Role of Azaspiro[4.6]undecane as a Privileged Scaffold in Drug Discovery and Design

In the realm of drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The 8-azaspiro[4.6]undecane core, and its analogues, are increasingly being recognized for their potential as privileged structures. The inherent three-dimensionality of spirocycles provides a fixed orientation of substituents, which can lead to enhanced binding affinity and selectivity for target proteins.

The inclusion of heteroatoms, such as in the 8-oxa-2-azaspiro[4.6]undecane core, further enhances the potential for specific molecular interactions. This particular scaffold gained prominence in the early 2010s through medicinal chemistry campaigns aimed at increasing the three-dimensional complexity of drug candidates. For instance, 8-Oxa-2-azaspiro[4.6]undecane-4-carboxylic acid was cataloged around 2014–2015, aligning with a broader industry effort to incorporate spirocycles into molecules targeting kinases and G-protein coupled receptors (GPCRs) evitachem.com. The rigid nature of the azaspiro[4.6]undecane framework can reduce the entropic penalty upon binding to a target, a favorable thermodynamic characteristic in drug design.

While extensive research on the broader applications of the parent this compound is ongoing, the investigation into its derivatives underscores its potential as a versatile and privileged scaffold for the development of novel therapeutics.

Development of Complex Polycyclic Natural Product Analogs and Architectures

The synthesis of natural products and their analogues is a critical area of organic chemistry that drives the development of new synthetic methodologies and provides access to biologically active molecules. The rigid and defined stereochemistry of azaspirocyclic scaffolds makes them attractive building blocks for the construction of complex polycyclic architectures that mimic natural products.

The histrionicotoxins are a family of neurotoxic alkaloids isolated from the skin of dendrobatid poison frogs. These complex molecules are characterized by a 1-azaspiro[5.5]undecane core and have been the subject of extensive synthetic efforts due to their potent and selective inhibition of the nicotinic acetylcholine (B1216132) receptor nih.govnih.gov.

Numerous synthetic strategies have been developed to access the core structure of histrionicotoxins. These approaches often involve multi-step sequences to construct the requisite six-membered carbocycle and azacycle. For example, a one-step construction of the 1-azaspiro[5.5]undecane skeleton has been achieved from linear amino ynone substrates using a mercuric triflate-catalyzed cycloisomerization reaction nih.gov. Another approach has utilized a samarium iodide-mediated ring expansion of a 1-azaspiro[4.5]decane skeleton to form the desired 1-azaspiro[5.5]undecane framework nih.gov. While these synthetic endeavors highlight the importance of azaspirocyclic systems in natural product synthesis, it is important to note that the current body of scientific literature focuses on the azaspiro[5.5]undecane and azaspiro[4.5]decane systems for the construction of histrionicotoxin (B1235042) alkaloids and their analogues nih.govnih.govresearchgate.net. At present, there is no available research demonstrating the application of the this compound scaffold in the synthesis of histrionicotoxin-related frameworks.

Investigation of Molecular Interactions with Biological Targets

A key aspect of drug discovery and chemical biology is understanding how small molecules interact with their biological targets. The this compound scaffold provides a valuable platform for designing molecules with specific binding properties to proteins such as receptors and enzymes, and for modulating cellular pathways.

Sigma receptors, which are divided into σ1 and σ2 subtypes, are a class of intracellular proteins that have been implicated in a variety of cellular functions and are considered important targets for the treatment of neurological disorders and cancer sigmaaldrich.com. The development of ligands with high affinity and selectivity for these receptors is an active area of research.

While direct studies on this compound derivatives are limited, research on structurally related azaspirocycles has demonstrated their potential as potent sigma receptor ligands. For instance, a series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives have been synthesized and shown to exhibit nanomolar affinity for σ1 receptors researchgate.net. One of the lead compounds from this series displayed a Kᵢ value of 0.61 nM for the σ1 receptor and a 44-fold selectivity over the σ2 receptor researchgate.net.

Furthermore, another study on a 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane derivative reported a high affinity for the σ1 receptor with a Kᵢ value of 5.4 ± 0.4 nM and a 30-fold selectivity over the σ2 receptor nih.gov. These findings suggest that the azaspiro motif is a promising scaffold for the development of selective sigma receptor ligands. The data from these related compounds are presented in the table below.

Compound DerivativeTarget ReceptorBinding Affinity (Kᵢ)Selectivity (σ2/σ1)
1-oxa-8-azaspiro[4.5]decane derivativeσ1R0.61 nM44
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ1R5.4 ± 0.4 nM30

Table 1. Binding affinities and selectivities of structurally related azaspiro compounds for sigma receptors researchgate.netnih.gov.

Future research will likely explore how modifications to the this compound scaffold can be used to fine-tune affinity and selectivity for both σ1 and σ2 receptors.

The development of enzyme inhibitors is a cornerstone of modern medicine. The this compound scaffold holds potential for the design of novel inhibitors for a range of enzymatic targets.

Methionyl-tRNA Synthetase (MetRS): This enzyme is essential for protein synthesis and is a validated target for the development of antibacterial and antiprotozoal agents nih.govresearchgate.netnih.govresearchgate.net. Inhibitors of MetRS have shown potent activity against various pathogens. While specific inhibitors based on the this compound scaffold have not yet been reported, the structural diversity offered by this framework makes it an interesting candidate for future inhibitor design campaigns.

Cyclooxygenase-1/2 (COX-1/2): These enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs) nih.govresearchgate.net. The development of selective COX-2 inhibitors has been a major focus in order to reduce the gastrointestinal side effects associated with non-selective NSAIDs nih.gov. The unique three-dimensional shape of this compound could be exploited to design novel COX inhibitors with improved selectivity profiles.

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): DprE1 is a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis and is a highly promising target for the development of new anti-tuberculosis drugs researchgate.netnih.govsci-hub.stnih.govmdpi.com. A number of DprE1 inhibitors with diverse chemical scaffolds have been reported sci-hub.st. Reviews on DprE1 inhibitors have highlighted the utility of various azaspirocyclic structures, such as 8-azaspiro[4.5]decane, in potent inhibitor scaffolds researchgate.net. This suggests that the this compound framework could also serve as a valuable core for the design of novel DprE1 inhibitors.

While the potential is evident, specific inhibitory data (e.g., IC₅₀ values) for this compound derivatives against these enzymes are not yet available in the scientific literature.

Beyond direct enzyme inhibition, small molecules can exert their biological effects by modulating complex cellular pathways and processes. The this compound scaffold offers a starting point for the development of molecules with such activities.

STAT3 pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical signaling cascade that is often dysregulated in cancer and inflammatory diseases. The development of small molecule inhibitors of the STAT3 pathway is an important therapeutic strategy. Although no direct link has been established, the structural features of this compound make it a candidate for the design of novel STAT3 pathway modulators.

Membrane permeabilization: The ability to disrupt cellular membranes is a key mechanism of action for many antimicrobial agents. The design of molecules that can selectively permeabilize bacterial membranes without affecting host cells is a promising approach to combatting infectious diseases. The physicochemical properties of this compound derivatives could be tailored to create agents with membrane-disrupting capabilities.

Cell envelope stress: The bacterial cell envelope is a complex structure that is essential for cell viability and is the target of many antibiotics nih.govmdpi.com. Inducing stress in the cell envelope can lead to bacterial cell death embopress.org. Small molecules that can interfere with the integrity of the cell envelope and induce a stress response are therefore of significant interest. While no studies have specifically implicated this compound in this process, its potential to serve as a scaffold for compounds that induce cell envelope stress warrants further investigation.

Comparative Analysis of Biological Activities with Structurally Similar Compounds

The biological activity of compounds centered around the this compound core can be better understood through comparison with structurally similar spirocyclic systems. Variations in ring size, heteroatom substitution, and substituent placement can lead to significant differences in biological targets and potency.

One notable comparison can be drawn from a study on 1-thia-4-azaspiro[4.5]decan-3-ones, which were evaluated for their anti-coronavirus activity. This study included analogs with different spiro-ring sizes, including the [4.6]undecane system. The results indicated that the anti-coronavirus activity was highly dependent on the substituents at specific positions of the azaspiro scaffold. For instance, compounds with a methyl group at the C-2 position of the azaspiro[4.5]decane ring were active, while their unmethylated counterparts were not. Furthermore, the bulkiness of the substituent at the C-8 position also played a crucial role in determining antiviral potency nih.gov. While this study focused on a thia-azaspiro system, it provides valuable insights into how modifications on the core azaspiro structure, including the ring size, can impact biological outcomes.

Other structurally related compounds include various oxa- and dioxa-azaspiro derivatives. For example, 8-Oxa-2-azaspiro[4.6]undecane-4-carboxylic acid has been investigated for its potential therapeutic effects due to its unique structural features that may influence biological pathways evitachem.com. Similarly, 1,4-Dioxa-8-azaspiro[4.6]undecane has been explored in medicinal chemistry for its potential interactions with biological systems smolecule.com. Derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as high-affinity ligands for the σ1 receptor, suggesting their potential use in tumor imaging nih.gov.

The table below presents a comparative overview of the biological activities of this compound and its structurally similar compounds.

Compound ClassCore ScaffoldBiological ActivityReference
Thia-azaspiro-decanones1-thia-4-azaspiro[4.5]decaneAnti-coronavirus (Human coronavirus 229E) nih.gov
Oxa-azaspiro-undecanes8-Oxa-2-azaspiro[4.6]undecanePotential therapeutic effects evitachem.com
Dioxa-azaspiro-undecanes1,4-Dioxa-8-azaspiro[4.6]undecanePotential for drug development smolecule.com
Dioxa-azaspiro-decanes1,4-Dioxa-8-azaspiro[4.5]decaneσ1 receptor ligands for tumor imaging nih.gov
Diaza-spiro-undecanes1,9-diazaspiro[5.5]undecaneTreatment of obesity, pain, and other disorders nih.gov

This comparative analysis highlights the versatility of the azaspiro scaffold in medicinal chemistry. The specific biological activity is intricately linked to the precise arrangement of heteroatoms, the size of the constituent rings, and the nature and position of substituents.

Structure-Activity Relationship (SAR) Analysis of Azaspiro[4.6]undecane Derivatives

The structure-activity relationship (SAR) of azaspiro compounds provides crucial insights into how chemical structure influences biological activity, guiding the design of more potent and selective therapeutic agents. While detailed SAR studies specifically on a broad series of this compound derivatives are not extensively documented in the reviewed literature, valuable inferences can be drawn from studies on closely related azaspiro scaffolds, such as the 1-thia-4-azaspiro[4.5]decan-3-ones.

A study on these compounds revealed key SAR determinants for anti-coronavirus activity nih.gov:

Substitution at the C-2 Position: The presence of a methyl group at the C-2 position of the azaspiro[4.5]decane ring was found to be essential for antiviral activity. Analogs lacking this methyl group were inactive. This suggests that a substituent at this position may be critical for binding to the biological target.

Substitution at the C-8 Position: The nature of the substituent at the C-8 position of the azaspiro[4.5]decane scaffold significantly impacted the anti-coronavirus activity. The potency of the compounds was dependent on the bulkiness of this substituent. This indicates that the size and shape of the substituent at this position play a vital role in the interaction with the target protein.

Amide Group at C-4: The synthesized active compounds all featured an amide group at the C-4 position, suggesting its importance for the observed biological effect.

Extrapolating these findings to the this compound scaffold, it is plausible that substitutions at analogous positions would similarly modulate biological activity. The larger seven-membered ring in the [4.6] system compared to the six-membered ring in the [4.5] system could influence the conformational flexibility of the molecule, which in turn could affect its binding affinity and selectivity for various biological targets.

The following table summarizes the key SAR findings from the study on 1-thia-4-azaspiro[4.5]decan-3-ones, which can serve as a predictive model for the SAR of this compound derivatives.

Structural FeatureObservationImplication for Biological Activity
C-2 Substitution Methylated analogs were active, while unmethylated analogs were inactive.A substituent at this position appears to be a critical requirement.
C-8 Substitution Activity was dependent on the bulkiness of the substituent.The size and nature of this substituent are important for target interaction.
C-4 Amide Group All active compounds possessed a C-4 amide linkage.This functional group is likely involved in key binding interactions.
Spiro Ring Size Antiviral activity was observed in the [4.5]decane system, with related [4.6]undecane analogs also synthesized.The size of the spirocyclic ring system can influence the overall conformation and activity.

Further dedicated synthesis and biological evaluation of a diverse library of this compound derivatives are necessary to establish a comprehensive SAR for this specific scaffold and to fully unlock its therapeutic potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.